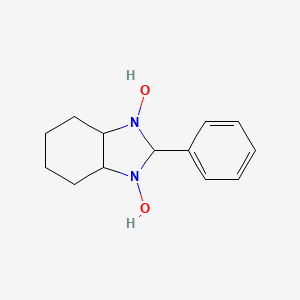
methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyranocarboxylate derivative that exhibits promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been found to induce apoptosis, a programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its biological activities, making it a well-characterized compound. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
Métodos De Síntesis
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been reported in the literature. The most common synthetic route involves the reaction of 4-hydroxy-6-methyl-2H-pyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-thiophenecarboxylic acid to yield the desired product. The final step involves the reaction of the product with methylamine and potassium cyanide to obtain this compound.
Aplicaciones Científicas De Investigación
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to possess antimicrobial and antifungal properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.
Propiedades
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-7-4-5-10(20-7)12-9(6-15)13(16)19-8(2)11(12)14(17)18-3/h4-5,12H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHDYHABFTUQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5007560.png)

![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)

![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5007602.png)
![(3R)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5007605.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)